Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate
Description
Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate is a thieno[2,3-b]pyridine derivative characterized by a fused bicyclic scaffold comprising a thiophene ring and a pyridine moiety. Its molecular formula, C₁₇H₁₉N₃O₄S (molecular weight: 361.42 g/mol), was confirmed via elemental analysis (Calcd.: C, 56.50%; H, 5.30%; N, 11.63%; S, 8.87%; Found: C, 56.67%; H, 5.37%; N, 11.80%; S, 9.04%) . The compound features a 4-hydroxy group, a 7-methyl substituent, a 6-oxo group, and an ethyl ester at position 3.
Synthesis: The compound is synthesized by refluxing 5-cyano-6-mercaptopyridine with ethyl methyl ketone in acetic acid containing H₂SO₄, followed by acetic anhydride treatment. This method leverages activated nitriles and ketones to construct the thienopyridine core .
Properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-3-16-11(15)7-8(13)6-4-5-17-10(6)12(2)9(7)14/h4-5,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDIJXNFRMZZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N(C1=O)C)SC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-76-2 | |
| Record name | ethyl 4-hydroxy-7-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate typically involves the reaction of ethyl 2-chloro-6-cyclopropyl-3-nitro-4-oxothieno[2,3-b]pyridine-5-carboxylate with appropriate reagents under mild conditions. For instance, the reaction with thiosemicarbazide derivatives in acetonitrile and triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce amines.
Scientific Research Applications
Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For instance, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit structural diversity and varied bioactivities depending on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Key Observations:
Structural Variations: Position 2: Substituents range from cyano (CN) to aryloxo/arylthio groups , influencing electronic properties and reactivity. Position 4: Hydroxy (-OH) or oxo (=O) groups affect acidity and metal coordination . Position 5: Ethyl ester (-COOEt) is common, but tert-butyl esters (e.g., 17h) improve lipophilicity .
Bioactivity: Anti-HSV-1 activity in 6a-e correlates with the 4-(phenylamino) group . The 5-bromobenzofuran moiety in 6c enhances antiviral potency . Nitro and cyclopropyl groups in 3a-e contribute to cytotoxicity via ROS generation .
Synthetic Strategies: Ketone Cyclization: Used for the target compound, forming the thienopyridine core . Nucleophilic Substitution: Key for introducing aryloxo/thio groups (e.g., 3a-e) . Alkylation: Applied in antiplasmodial 17h to install carboxamide side chains .
Crystallography & Stability :
Biological Activity
Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its antitumor effects, antioxidant properties, and mechanisms of action.
- Common Name : this compound
- CAS Number : 99429-76-2
- Molecular Formula : C₁₁H₁₁NO₄S
- Molecular Weight : 253.28 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable study involved testing its effects on Ehrlich Ascites Carcinoma (EAC) cells in female mice. The findings are summarized in the table below:
| Parameter | Control Group | Treatment Group | Significance |
|---|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 | p < 0.001 |
| Total Antioxidant Capacity | Low | High | p < 0.01 |
| Bcl-2 Expression (Relative Units) | High | Low | p < 0.05 |
| Bax Expression (Relative Units) | Low | High | p < 0.05 |
Methodology
The study utilized molecular docking to predict interactions between the compound and breast cancer receptors, specifically the mutant 3HB5 oxidoreductase. The treatment resulted in a significant decrease in tumor cell viability (100% reduction), indicating potent antitumor activity. Additionally, antioxidant assays demonstrated enhanced total antioxidant capacity in treated mice compared to controls.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased Bax expression and decreased Bcl-2 levels.
- Antioxidant Activity : It enhances antioxidant defenses within tissues, potentially mitigating oxidative stress associated with tumor progression.
- Histopathological Effects : Histological examinations revealed no adverse effects on liver and kidney functions, suggesting a favorable safety profile.
Case Studies and Research Findings
A series of studies have corroborated the biological activity of this compound:
- Antitumor Efficacy : In vivo studies demonstrated that treatment with this compound significantly prolonged the lifespan of EAC-bearing mice compared to untreated controls .
- Safety Profile : Evaluations of liver and kidney function post-treatment indicated no significant pathological changes, reinforcing the compound's potential as a chemotherapeutic agent without major side effects .
- Molecular Interactions : Docking studies revealed strong binding affinities with target receptors involved in cancer metabolism, suggesting a mechanism for its antitumor effects .
Q & A
Q. What are the key structural features of Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate, and how are they characterized experimentally?
The compound features a thieno[2,3-b]pyridine core with ester (ethyl), hydroxyl, and methyl substituents. Structural characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) identifies substituent positions and hydrogen bonding.
- FT-IR confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester and oxo groups).
- X-ray crystallography resolves spatial arrangements, as seen in analogs like Ethyl 7-Oxo-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylate .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?
Synthesis typically involves multi-step protocols:
- Cyclocondensation of thiophene derivatives with pyridine precursors.
- Catalysts : Palladium or copper catalysts improve cross-coupling steps (e.g., in benzyl-substituted analogs) .
- Solvent selection : Polar aprotic solvents (DMF, toluene) enhance reactivity .
- Yield optimization : Monitor intermediates via HPLC or TLC; purity >95% is achievable with column chromatography .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Storage : Keep in airtight containers in dry, ventilated areas .
Q. How can solubility challenges be addressed during in vitro assays?
- Solvent screening : Test DMSO for initial dissolution, followed by dilution in aqueous buffers.
- Surfactants : Use polysorbates (e.g., Tween-80) for hydrophobic compounds.
- Sonication : Enhances dispersion for poorly soluble analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Replicate studies : Validate assays under standardized conditions (e.g., cell lines, incubation times).
- Target profiling : Use kinase/GPCR panels to identify off-target effects.
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Scaffold modification : Introduce substituents (e.g., halogens, methoxy) at positions 4 and 7 to modulate binding affinity.
- Computational docking : Predict interactions with enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina.
- In vitro validation : Measure IC₅₀ values via fluorometric assays, as demonstrated for pyrimidine derivatives .
Q. How can thermal decomposition products be identified and mitigated during synthesis?
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile byproducts (e.g., CO, SO₂).
- Process control : Maintain temperatures below 150°C and avoid prolonged heating .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Protein interaction assays : SPR or ITC to quantify binding to targets like Bcl-2 .
- In vivo xenografts : Evaluate efficacy in PDX models with dose-ranging studies .
Q. How can multi-step synthesis be optimized for scalability without compromising purity?
- Flow chemistry : Continuous reactors reduce side reactions and improve reproducibility.
- Catalyst recycling : Immobilize Pd nanoparticles on silica gel for reuse .
- Process analytics : Implement PAT (Process Analytical Technology) with inline NMR .
Q. What advanced analytical techniques resolve spectral overlaps in structural characterization?
- 2D NMR : HSQC and HMBC clarify ambiguous ¹H/¹³C correlations.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.
- Dynamic light scattering (DLS) : Assess aggregation in solution-phase studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
